![molecular formula C14H19BrN4O4S B7463836 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea](/img/structure/B7463836.png)
3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea, also known as BRD0705, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BRD0705 is a small molecule inhibitor that has been shown to have promising effects in various scientific research areas, including cancer treatment, inflammation, and neurological disorders.
Mecanismo De Acción
3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea works by inhibiting the activity of specific proteins involved in various cellular processes. In cancer research, this compound targets proteins involved in cancer cell proliferation, while in inflammation research, it targets proteins involved in the inflammatory response. In neurological research, this compound targets proteins involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea in lab experiments is its specificity for certain proteins, allowing for targeted inhibition. However, one limitation is the potential for off-target effects, which can lead to unintended consequences.
Direcciones Futuras
There are several future directions for research involving 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea. In cancer research, further studies are needed to determine the efficacy of this compound in different types of cancer and in combination with other treatments. In inflammation research, further studies are needed to determine the optimal dosing and administration of this compound. In neurological research, further studies are needed to determine the long-term effects of this compound and its potential for use in clinical settings. Additionally, exploring the potential of this compound in other scientific research areas, such as cardiovascular disease and metabolic disorders, may also be worthwhile.
Métodos De Síntesis
The synthesis of 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea involves several steps, including the reaction of 5-bromopyridine-2-carboxylic acid with cyclohexylamine to form 5-bromopyridin-2-ylcarbamate. This compound is then reacted with N-methyl-N-(methylsulfonyl)-chloroacetamide to form the final product, this compound.
Aplicaciones Científicas De Investigación
3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea has been studied extensively in various scientific research areas, including cancer treatment, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. Inflammation research has also shown promising results, with this compound being shown to reduce inflammation in animal models. In neurological research, this compound has been shown to have potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-[(5-bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN4O4S/c1-24(22,23)19(11-5-3-2-4-6-11)14(21)18-13(20)17-12-8-7-10(15)9-16-12/h7-9,11H,2-6H2,1H3,(H2,16,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUBDMNIVCNSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1CCCCC1)C(=O)NC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


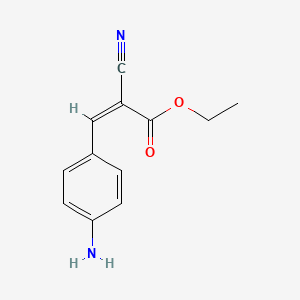


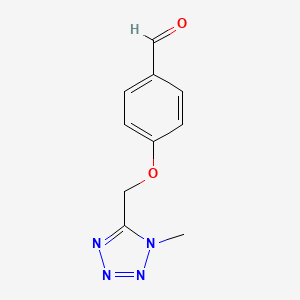
![N-(3-fluorophenyl)-4-(2-methoxyethyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7463783.png)

![[4-(3-Methylphenyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B7463795.png)
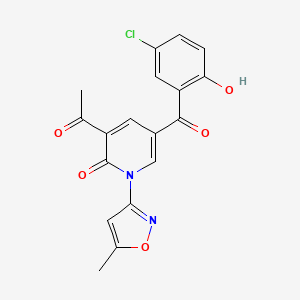
![1-Methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea](/img/structure/B7463809.png)
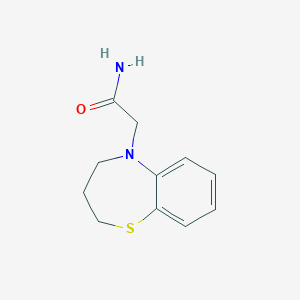

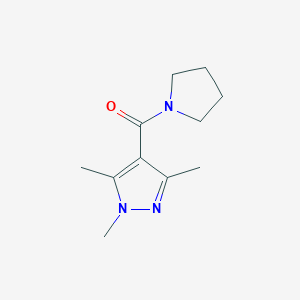
![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)